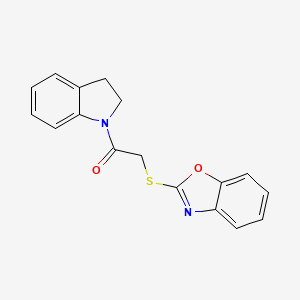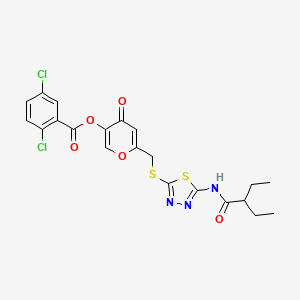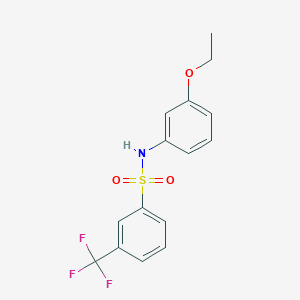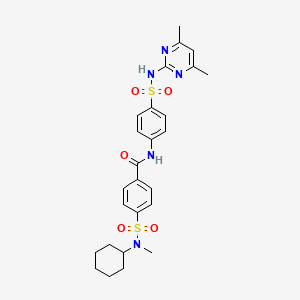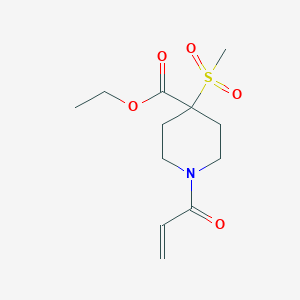
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C20H17FN2O2 . It is used for pharmaceutical testing and is available as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” consists of 20 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” is 336.36 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Biosensing Applications
Indane-1,3-dione: derivatives, including the compound , are known for their utility in biosensing . These compounds can be integrated into biosensor devices to detect biological analytes. Their structure allows for the incorporation of specific functional groups that can interact with target molecules, leading to a detectable signal change .
Bioactivity and Medicinal Chemistry
The scaffold of indane-1,3-dione is significant in medicinal chemistry. It serves as an intermediate in synthesizing biologically active molecules. For instance, its analogues like indanone are associated with active compounds such as Donepezil , used for Alzheimer’s disease treatment, and Indinavir , for AIDs disease treatment . This highlights the potential of our compound in the design of new therapeutic agents.
Bioimaging Techniques
In bioimaging, compounds like “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” can be used as contrast agents or fluorescent markers . Their chemical structure can be modified to emit or absorb light at specific wavelengths, making them valuable tools for visualizing biological processes .
Organic Electronics
As an electron acceptor , this compound is utilized in organic electronics, particularly in the development of dyes for solar cells . Its ability to accept electrons makes it suitable for creating components that can convert light into electricity, contributing to the efficiency of solar cells .
Photopolymerization Processes
The compound’s role as an electron acceptor also extends to photopolymerization. It can act as a photoinitiator in polymerization reactions, which are initiated by light. This application is crucial in developing new materials with specific properties, such as coatings, adhesives, and resins .
Non-Linear Optical (NLO) Applications
Lastly, “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” can be used in NLO applications due to its electron-accepting properties. NLO materials are essential in creating devices for optical communication and information processing , where control over light waves is necessary .
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-7-3-4-8-18(17)23-11-9-22(10-12-23)13-16-19(24)14-5-1-2-6-15(14)20(16)25/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETORNXBOYISJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

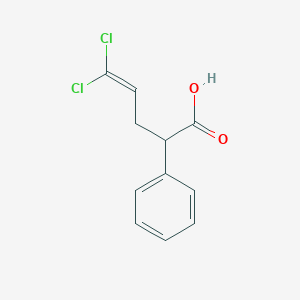
![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)
![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)
